Catharanthine (Sulfate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

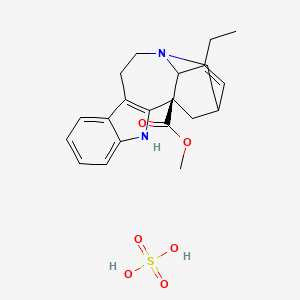

Catharanthine (Sulfate) is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Catharanthine (Sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Catharanthine (Sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-Cancer Activity

Catharanthine sulfate is recognized for its anti-tumor properties. It plays a critical role as a precursor in the synthesis of vinblastine and vincristine, two well-known chemotherapeutic agents used to treat various cancers, including leukemia and lymphomas. These vinca alkaloids inhibit microtubule formation, thus preventing cancer cell division and promoting apoptosis .

1.2 Mechanism of Action

The mechanism by which catharanthine sulfate exerts its anti-cancer effects involves the inhibition of acetylcholine receptors (AChR) through ion channel blocking and desensitization. This action disrupts cellular signaling pathways crucial for tumor growth . Additionally, catharanthine's ability to bind to tubulin further supports its role in halting mitosis, thereby enhancing its therapeutic efficacy against cancer cells .

Biotechnological Innovations

2.1 Synthetic Biology Approaches

Recent studies have highlighted the potential of synthetic biology in producing catharanthine sulfate. Researchers have engineered Saccharomyces cerevisiae (yeast) to biosynthesize catharanthine and vindoline, achieving significant yields without accumulating pathway intermediates. This method showcases an innovative approach to producing valuable plant-derived compounds through microbial fermentation .

2.2 Elicitation Techniques

Various elicitation techniques have been explored to enhance the production of catharanthine in plant cell cultures. For instance, using abiotic stressors like UV light or heavy metals has been shown to increase catharanthine yields significantly. In one study, exposure to UV-B light resulted in a notable increase in catharanthine production levels within C. roseus cell cultures .

Table 1: Elicitation Strategies for Catharanthine Production

| Elicitation Method | Catharanthine Yield (mg/L) | Reference |

|---|---|---|

| UV-B Light | 0.12 | |

| Fungal Elicitors | >20 | |

| Cyclodextrins | 85 | |

| Chemical Elicitors | 50 |

Research Insights and Case Studies

3.1 Case Study: Genetic Engineering for Enhanced Production

A pivotal study conducted by researchers at Zhejiang University focused on genetically modifying yeast to optimize the biosynthetic pathways for catharanthine and vindoline production. The engineered strains demonstrated a titer of 527.1 μg/L for catharanthine, indicating a successful application of genetic engineering in natural product synthesis .

3.2 Clinical Implications

The therapeutic implications of catharanthine sulfate extend beyond oncology; it has been studied for its potential effects on dopamine transmission, suggesting applications in treating substance use disorders . This highlights the versatility of catharanthine as not only an anti-cancer agent but also a compound with broader neuropharmacological effects.

Eigenschaften

Molekularformel |

C21H26N2O6S |

|---|---|

Molekulargewicht |

434.5 g/mol |

IUPAC-Name |

methyl (1R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid |

InChI |

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13?,19?,21-;/m0./s1 |

InChI-Schlüssel |

ULBHCCBAHJWZET-PSDGQETPSA-N |

SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |

Isomerische SMILES |

CCC1=CC2C[C@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |

Kanonische SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.